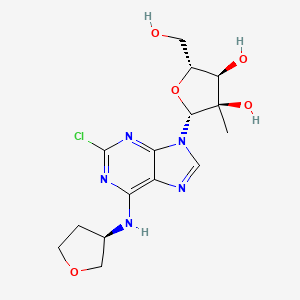

2-chloro-2''-C-methyl-tecadenoson

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

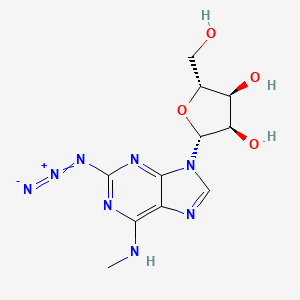

2-Chlor-2’-C-methyl-tecadenoson ist ein synthetisches Nukleosid-Analogon, das aufgrund seiner potenziellen therapeutischen Anwendungen Aufmerksamkeit erregt hat. Diese Verbindung ist strukturell mit Adenosin verwandt und bekannt für ihre selektive Wirkung auf bestimmte Adenosinrezeptoren, was sie zu einem vielversprechenden Kandidaten für verschiedene medizinische Anwendungen macht.

Herstellungsmethoden

Die Synthese von 2-Chlor-2’-C-methyl-tecadenoson beinhaltet einen chemoenzymatischen Ansatz. Eine Purin-Nukleosid-Phosphorylase aus Aeromonas hydrophila wird verwendet, um die Transglykosylierungsreaktion zu katalysieren, wobei die Kohlenhydratgruppe von einem Nukleosid-Donor auf eine heterocyclische Base übertragen wird . Der Zucker-Donor, wie z. B. 7-Methylguanosin-Iodid, wird synthetisiert und mit der modifizierten Purin-Base inkubiert, um unter Screening-Bedingungen gute Umsätze zu erzielen . Diese Methode hat sich als geeignet erwiesen, um viele Einschränkungen der konventionellen Nukleosidchemie zu überwinden.

Vorbereitungsmethoden

The synthesis of 2-chloro-2’-C-methyl-tecadenoson involves a chemoenzymatic approach. A purine nucleoside phosphorylase from Aeromonas hydrophila is used to catalyze the transglycosylation reaction, transferring the carbohydrate moiety from a nucleoside donor to a heterocyclic base . The sugar donor, such as 7-methylguanosine iodide, is synthesized and incubated with the modified purine base to achieve good conversions under screening conditions . This method has proven to overcome many constraints of conventional nucleoside chemistry.

Analyse Chemischer Reaktionen

2-Chlor-2’-C-methyl-tecadenoson durchläuft verschiedene chemische Reaktionen, darunter nucleophile Substitution und Transglykosylierung. Die nucleophile Substitutionsreaktion beinhaltet den Austausch einer Abgangsgruppe durch ein Nucleophil, der häufig durch Reagenzien wie konzentrierte Salzsäure erleichtert wird . Die Transglykosylierungsreaktion, die durch Purin-Nukleosid-Phosphorylase katalysiert wird, beinhaltet die Übertragung einer Kohlenhydratgruppe von einem Nukleosid-Donor auf eine heterocyclische Base . Wichtige Produkte, die aus diesen Reaktionen entstehen, sind modifizierte Nukleoside mit potenziellen therapeutischen Anwendungen.

Wissenschaftliche Forschungsanwendungen

Chemie: Es dient als Modellverbindung für die Untersuchung von Nukleosid-Analoga und deren Synthese.

Biologie: Ihre selektive Wirkung auf Adenosinrezeptoren macht sie zu einem wertvollen Werkzeug für die Untersuchung von Rezeptorfunktionen und Signalwegen.

Industrie: Die Synthese- und Produktionsmethoden der Verbindung tragen zu Fortschritten in der pharmazeutischen Herstellung und Medikamentenentwicklung bei.

Wirkmechanismus

2-Chlor-2’-C-methyl-tecadenoson entfaltet seine Wirkung durch selektive Stimulation des A1-Adenosinrezeptors . Dieser Rezeptor ist an der Verlangsamung der Leitung elektrischer Impulse im Atrioventrikularknoten (AV-Knoten) des Herzens beteiligt, der die Übertragung elektrischer Impulse von den Vorhöfen zu den Ventrikeln steuert. Durch die selektive Zielsetzung des A1-Adenosinrezeptors kann die Verbindung die Anzahl der elektrischen Impulse reduzieren, die die Ventrikel erreichen, ohne den Blutdruck zu beeinflussen .

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a model compound for studying nucleoside analogues and their synthesis.

Biology: Its selective action on adenosine receptors makes it a valuable tool for studying receptor functions and signaling pathways.

Industry: The compound’s synthesis and production methods contribute to advancements in pharmaceutical manufacturing and drug development.

Wirkmechanismus

2-chloro-2’-C-methyl-tecadenoson exerts its effects by selectively stimulating the A1 adenosine receptor . This receptor is involved in slowing the conduction of electrical impulses in the atrioventricular (AV) node of the heart, which controls the transmission of electrical impulses from the atria to the ventricles. By selectively targeting the A1 adenosine receptor, the compound can reduce the number of electrical impulses reaching the ventricles without affecting blood pressure .

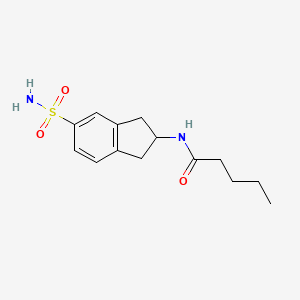

Vergleich Mit ähnlichen Verbindungen

2-Chlor-2’-C-methyl-tecadenoson ist einzigartig in seiner selektiven Wirkung auf den A1-Adenosinrezeptor. Zu ähnlichen Verbindungen gehören:

2-Chlor-N6-Cyclopentyladenosin (CCPA): Ein weiteres Nukleosid-Analogon mit selektiver Wirkung auf Adenosinrezeptoren.

Acadesin (AICAR): Ein Nukleosid-Analogon, das in der Stoffwechselforschung verwendet wird.

Ribavirin: Ein antivirales Nukleosid-Analogon.

Im Vergleich zu diesen Verbindungen zeichnet sich 2-Chlor-2’-C-methyl-tecadenoson durch seine spezifische Rezeptorselektivität und seine potenziellen therapeutischen Anwendungen in der Kardiologie aus.

Eigenschaften

Molekularformel |

C15H20ClN5O5 |

|---|---|

Molekulargewicht |

385.80 g/mol |

IUPAC-Name |

(2R,3R,4R,5R)-2-[2-chloro-6-[[(3R)-oxolan-3-yl]amino]purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol |

InChI |

InChI=1S/C15H20ClN5O5/c1-15(24)10(23)8(4-22)26-13(15)21-6-17-9-11(18-7-2-3-25-5-7)19-14(16)20-12(9)21/h6-8,10,13,22-24H,2-5H2,1H3,(H,18,19,20)/t7-,8-,10-,13-,15-/m1/s1 |

InChI-Schlüssel |

PKAKDOUFCOQHOJ-RAPCHXAISA-N |

Isomerische SMILES |

C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)Cl)N[C@@H]4CCOC4)CO)O)O |

Kanonische SMILES |

CC1(C(C(OC1N2C=NC3=C(N=C(N=C32)Cl)NC4CCOC4)CO)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-benzyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one](/img/structure/B10841563.png)